molecular formula C17H15NO5S2 B2982017 N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034340-88-8

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2982017
CAS No.: 2034340-88-8
M. Wt: 377.43
InChI Key: NTAQKIFCEZDHDN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting functional groups, including a thiophene, a furan, a benzo[b][1,4]dioxine, and a sulfonamide group. These groups are common in many biologically active compounds and materials science applications .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and furan rings, for example, would contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the thiophene and furan rings might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings might increase its stability and affect its solubility .

Scientific Research Applications

Enzyme Inhibition and Biological Activity

  • Enzyme Inhibitory Potential : Research by Abbasi et al. (2019) focused on the synthesis of new sulfonamides with benzodioxane and acetamide moieties, exploring their potential as enzyme inhibitors. These compounds showed significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), highlighting their relevance in developing treatments targeting these enzymes Abbasi et al., 2019.

Antioxidant Properties

  • Antioxidant Profile : A study by Malmström et al. (2001) investigated the antioxidant properties of 2,3-dihydrobenzo[b]furan-5-ol and its analogues. The research highlighted their capacity to inhibit lipid peroxidation and their reactivity towards tert-butoxyl radicals, demonstrating the potential therapeutic applications of these compounds in antioxidant therapy Malmström et al., 2001.

Antiglaucoma Activity

  • Carbonic Anhydrase Inhibitors : Several derivatives of benzo[b]thiophene-2-sulfonamide were prepared to explore their utility as inhibitors of ocular carbonic anhydrase, potentially useful in treating glaucoma. Among these, certain compounds demonstrated potent ocular hypotensive activity, marking them as candidates for clinical evaluation in glaucoma treatment Graham et al., 1989.

Molecular Docking and Antibacterial Activity

  • Antibacterial Agents : Research has been conducted on the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The synthesis and characterization of these compounds revealed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their significance in developing new antibacterial agents Abbasi et al., 2016.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiophene and furan derivatives have shown various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S2/c19-25(20,14-2-4-16-17(9-14)22-7-6-21-16)18-10-13-1-3-15(23-13)12-5-8-24-11-12/h1-5,8-9,11,18H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAQKIFCEZDHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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